molecular formula C11H15Cl2N3 B2682747 1-(1-Methyl-1H-imidazol-2-yl)-1-phenylmethanamine dihydrochloride CAS No. 1909336-00-0

1-(1-Methyl-1H-imidazol-2-yl)-1-phenylmethanamine dihydrochloride

Cat. No. B2682747
CAS RN: 1909336-00-0
M. Wt: 260.16
InChI Key: BRVSUESRFGDVOL-UHFFFAOYSA-N
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Description

“1-(1-Methyl-1H-imidazol-2-yl)methanamine” is a heterocyclic compound with the empirical formula C5H9N3 and a molecular weight of 111.15 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of related compounds involves the reaction of carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride .


Molecular Structure Analysis

The molecular structure of “1-(1-Methyl-1H-imidazol-2-yl)methanamine” includes an imidazole ring and a methyl group . The SMILES string representation of the molecule is Cn1ccnc1CN .


Physical And Chemical Properties Analysis

“1-(1-Methyl-1H-imidazol-2-yl)methanamine” is a solid compound . It has a molecular weight of 111.15 .

Scientific Research Applications

Corrosion Inhibition

Amino acid compounds, including derivatives related to 1-(1-Methyl-1H-imidazol-2-yl)-1-phenylmethanamine dihydrochloride, have been synthesized and studied as inhibitors for N80 steel corrosion in HCl solutions. These inhibitors are of mixed type and exhibit adsorption on the N80 steel surface following Langmuir adsorption isotherm. The effectiveness of these compounds in corrosion inhibition was confirmed through potentiodynamic polarization, electrochemical impedance spectroscopy (EIS), scanning electron microscopy (SEM), and atomic force microscopy (AFM) techniques. Theoretical calculations using Density Functional Theory (DFT) were also employed to support the experimental findings (Yadav, Sarkar, & Purkait, 2015).

Crystallography and Molecular Interactions

The crystal structures of certain imidazole-4-imines derivatives, showcasing the role of weak intermolecular interactions in the crystal packing of similar compounds, have been explored. These studies provide insight into the structural characteristics and potential applications of imidazole derivatives in designing materials with specific physical properties (Skrzypiec, Mazurek, Wagner, & Kubicki, 2012).

Antituberculosis Activity

Derivatives of 1-(1-Methyl-1H-imidazol-2-yl)-1-phenylmethanamine dihydrochloride have been synthesized and characterized for their potential antituberculosis activity. These compounds were evaluated for their inhibitory activity against different receptors, demonstrating their potential as antituberculosis agents (Mary, Mary, Serdaroğlu, & Sarojini, 2020).

Fluorescence Probes

The synthesis and fluorescence properties of certain compounds related to 1-(1-Methyl-1H-imidazol-2-yl)-1-phenylmethanamine dihydrochloride have been studied for their potential use as fluorescence probes. These studies involve the coordination with Zn2+ ions, resulting in strong fluorescence, which can be applied in various analytical and bioimaging techniques (Wen-yao, 2012).

Antimicrobial Activity

Novel derivatives have been synthesized and characterized for their antimicrobial activity. These studies reveal the potential of these compounds in developing new antimicrobial agents, showcasing their effectiveness against a range of microbial pathogens (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).

Safety and Hazards

Sigma-Aldrich provides this product “as-is” and makes no representation or warranty whatsoever with respect to this product . It is classified as a combustible solid .

properties

IUPAC Name

(1-methylimidazol-2-yl)-phenylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.2ClH/c1-14-8-7-13-11(14)10(12)9-5-3-2-4-6-9;;/h2-8,10H,12H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRVSUESRFGDVOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(C2=CC=CC=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Methyl-1H-imidazol-2-yl)-1-phenylmethanamine dihydrochloride

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